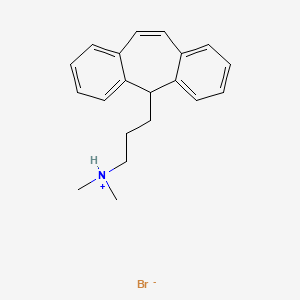
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is a chemical compound known for its applications in various fields, including medicine and chemistry. It is structurally related to tricyclic compounds and has been studied for its potential therapeutic effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide typically involves the alkylation of dibenzo[a,d]cycloheptene with propylamine, followed by N,N-dimethylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the reaction conditions and the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are the corresponding amines.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its muscle relaxant properties and potential use in treating muscle spasms and related conditions.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide involves its interaction with neurotransmitter receptors in the central nervous system. It is believed to inhibit the reuptake of norepinephrine and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of tricyclic antidepressants, which also target these pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobenzaprine: A muscle relaxant with a similar structure and mechanism of action.
Amitriptyline: A tricyclic antidepressant with similar effects on neurotransmitter reuptake.
Nortriptyline: Another tricyclic antidepressant with comparable pharmacological properties.
Uniqueness
N,N-Dimethyl-5H-dibenzo(a,d)cycloheptene-5-propylamine hydrobromide is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications .
Eigenschaften
CAS-Nummer |
68263-45-6 |
|---|---|
Molekularformel |
C20H24BrN |
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propyl]azanium;bromide |
InChI |
InChI=1S/C20H23N.BrH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-11,13-14,20H,7,12,15H2,1-2H3;1H |
InChI-Schlüssel |
HEYVAMBZLRUUFG-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)CCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















